molecular formula C3H3ClO2 B1221928 trans-3-Chloroacrylic acid CAS No. 625-40-1

trans-3-Chloroacrylic acid

Cat. No.: B1221928
CAS No.: 625-40-1
M. Wt: 106.51 g/mol
InChI Key: MHMUCYJKZUZMNJ-UHFFFAOYSA-N
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Description

Trans-3-Chloroacrylic acid: is an organic compound with the molecular formula C3H3ClO2 It is a chlorinated derivative of acrylic acid and is characterized by the presence of a chlorine atom attached to the third carbon of the acrylic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-3-Chloroacrylic acid can be synthesized through several methods. One common approach involves the chlorination of acrylic acid. The reaction typically occurs under controlled conditions to ensure the selective addition of chlorine to the desired position on the acrylic acid molecule. Another method involves the dehydrochlorination of 3-chloropropionic acid, which can be achieved using strong bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Chloroacrylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include hydroxide ions, amines, and thiols. These reactions typically occur under mild to moderate conditions.

    Addition Reactions: Reagents such as hydrogen halides, water, and alcohols can be used. The reactions may require catalysts or specific conditions to proceed efficiently.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed:

    Substitution Reactions: Products include hydroxylated derivatives, amine derivatives, and thiol derivatives.

    Addition Reactions: Products include halogenated compounds, hydrates, and ethers.

    Oxidation and Reduction Reactions: Products include carboxylic acids, aldehydes, and alcohols.

Scientific Research Applications

Trans-3-Chloroacrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems. It can be used to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents.

    Industry: this compound is used in the production of polymers, resins, and other materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

Trans-3-Chloroacrylic acid can be compared with other similar compounds, such as:

    Acrylic acid: Lacks the chlorine atom and has different reactivity and applications.

    3-Chloropropionic acid: Contains a chlorine atom but lacks the double bond, leading to different chemical properties.

    Crotonic acid: Similar structure but with a different substitution pattern, resulting in distinct reactivity.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts specific reactivity and makes it a valuable compound for various applications.

Comparison with Similar Compounds

  • Acrylic acid
  • 3-Chloropropionic acid
  • Crotonic acid
  • Fumaric acid
  • Maleic acid

Properties

IUPAC Name

3-chloroprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUCYJKZUZMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074993
Record name 3-Chloroacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-40-1
Record name 3-Chloroacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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